molecular formula C12H9ClN2O4S B3130681 N-(4-chloro-2-nitrophenyl)-3-methoxythiophene-2-carboxamide CAS No. 344273-61-6

N-(4-chloro-2-nitrophenyl)-3-methoxythiophene-2-carboxamide

Cat. No.: B3130681
CAS No.: 344273-61-6
M. Wt: 312.73 g/mol
InChI Key: ZRVLPYBSXBUODA-UHFFFAOYSA-N
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Description

N-(4-chloro-2-nitrophenyl)-3-methoxythiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides This compound is characterized by the presence of a chloro-nitrophenyl group attached to a methoxythiophene ring, which is further linked to a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-2-nitrophenyl)-3-methoxythiophene-2-carboxamide typically involves the following steps:

    Nitration: The starting material, 4-chloroaniline, undergoes nitration to form 4-chloro-2-nitroaniline.

    Coupling Reaction: The 4-chloro-2-nitroaniline is then coupled with 3-methoxythiophene-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amidation: The final step involves the amidation reaction where the carboxylic acid group of the thiophene derivative reacts with the amine group of the nitroaniline derivative to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-nitrophenyl)-3-methoxythiophene-2-carboxamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF).

    Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

    Reduction: Formation of N-(4-chloro-2-aminophenyl)-3-methoxythiophene-2-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of N-(4-chloro-2-nitrophenyl)-3-hydroxythiophene-2-carboxamide.

Scientific Research Applications

N-(4-chloro-2-nitrophenyl)-3-methoxythiophene-2-carboxamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-nitrophenyl)-3-methoxythiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxy groups may also contribute to the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-nitrophenyl)acetamide
  • N-(4-chloro-2-nitrophenyl)thiophene-2-carboxamide
  • N-(4-chloro-2-nitrophenyl)-3-methylthiophene-2-carboxamide

Uniqueness

N-(4-chloro-2-nitrophenyl)-3-methoxythiophene-2-carboxamide is unique due to the presence of the methoxy group on the thiophene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications in research and industry.

Properties

IUPAC Name

N-(4-chloro-2-nitrophenyl)-3-methoxythiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O4S/c1-19-10-4-5-20-11(10)12(16)14-8-3-2-7(13)6-9(8)15(17)18/h2-6H,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRVLPYBSXBUODA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(SC=C1)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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